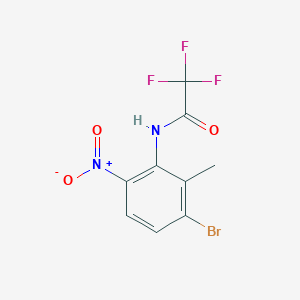

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O3/c1-4-5(10)2-3-6(15(17)18)7(4)14-8(16)9(11,12)13/h2-3H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZSMEKVWRGZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Nitration of the Aromatic Precursor

The aromatic precursor, typically 2-methyl aniline or a related derivative, undergoes selective bromination and nitration. Bromination is often achieved using N-bromosuccinimide or elemental bromine under controlled temperature to avoid over-bromination, while nitration uses a mixture of nitric acid and sulfuric acid or milder nitrating agents to introduce the nitro group at the 6-position.

- Typical conditions:

- Bromination: N-bromosuccinimide, solvent (e.g., 1,2-dichloroethane), room temperature to reflux.

- Nitration: HNO3/H2SO4 mixture, low temperature (0–5 °C) to control regioselectivity.

This step yields 3-bromo-2-methyl-6-nitroaniline as an intermediate.

Acylation with 2,2,2-Trifluoroacetylating Agent

The key step is the acylation of the amino group with a trifluoroacetyl source to form the trifluoroacetamide. Common reagents include trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is typically conducted in an inert solvent such as dichloromethane or acetonitrile, with a base (e.g., pyridine or triethylamine) to neutralize the released acid.

- Reaction conditions:

- Reagent: Trifluoroacetic anhydride or trifluoroacetyl chloride.

- Solvent: Dichloromethane or acetonitrile.

- Temperature: 0 °C to room temperature.

- Base: Pyridine or triethylamine.

- Time: 1–4 hours.

This step converts the amino group into the trifluoroacetamide, yielding the target compound.

Purification and Isolation

After completion, the reaction mixture is quenched with water and extracted with organic solvents. The crude product is purified by recrystallization or chromatography to obtain pure this compound.

Reaction Data and Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide, 1,2-dichloroethane | RT to reflux | 1–3 hours | 70–85 | Controlled to avoid polybromination |

| 2 | Nitration | HNO3/H2SO4 mixture | 0–5 °C | 30 min–1 hour | 65–80 | Regioselective nitration at 6-position |

| 3 | Acylation | Trifluoroacetic anhydride, pyridine, DCM | 0 °C to RT | 1–4 hours | 75–90 | Base neutralizes acid by-product |

| 4 | Purification | Recrystallization or chromatography | Ambient | Variable | — | Ensures high purity |

Research Findings and Optimization Notes

- Selectivity Control: The bromination and nitration steps require precise temperature control to achieve regioselectivity and avoid side reactions such as over-bromination or multiple nitrations.

- Use of Silylation Agents: Some advanced methods incorporate silylation agents (e.g., trimethylsilyl derivatives) to protect reactive sites temporarily during multi-step synthesis, enhancing yields and purity.

- Solvent Choice: Chlorinated solvents like dichloromethane or 1,2-dichloroethane are preferred for their ability to dissolve both organic substrates and reagents, facilitating smooth reactions.

- Base Selection: Pyridine is commonly used as a base during acylation for its dual role as a solvent and acid scavenger, improving reaction rates and product isolation.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and optimize reaction times.

- Environmental and Safety Considerations: Use of brominating agents and strong acids necessitates appropriate safety measures and waste treatment protocols.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: N-(3-amino-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide.

Reduction: N-(3-bromo-2-methyl-6-aminophenyl)-2,2,2-trifluoroacetamide.

Oxidation: N-(3-bromo-2-carboxy-6-nitrophenyl)-2,2,2-trifluoroacetamide.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide typically involves:

- Nitration : Introduction of a nitro group at the 6-position of 2-methylphenol.

- Bromination : Bromination at the 3-position using bromine or brominating agents.

- Acylation : Acylation with trifluoroacetic anhydride to obtain the final product.

These steps are optimized for high yield and purity in both laboratory and industrial settings .

Scientific Research Applications

This compound has been explored for various applications:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Biological Research

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. The trifluoroacetamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity .

Medicinal Chemistry

- Therapeutic Potential : Explored for anti-inflammatory and antimicrobial properties. Studies have indicated that modifications of the compound can lead to derivatives with enhanced biological activity .

Industrial Applications

- Specialty Chemicals : Utilized in the development of specialty chemicals and materials due to its unique chemical structure and reactivity profile .

Case Studies

Several studies highlight the compound's applications:

- Enzyme Interaction Studies : Research has demonstrated how this compound can affect enzyme kinetics in vitro, providing insights into its potential as a drug candidate.

- Antimicrobial Activity Testing : In vitro tests have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can form hydrogen bonds with biological macromolecules, while the nitro and bromine groups can participate in redox and substitution reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular properties, and applications of the target compound and its analogues:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- This contrasts with N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (cyano as a moderate EWG), which may exhibit slower reaction kinetics .

Physicochemical Properties

- Molecular Weight and Lipophilicity: Higher molecular weight compounds (e.g., fluorenone derivative at 409 g/mol) may face bioavailability challenges compared to the target compound (~328 g/mol). The trifluoroacetamide group universally enhances lipophilicity, but substituents like 4-cyano () or 2,6-difluoro () fine-tune solubility and metabolic stability.

Biological Activity

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (CAS Number: 1325729-87-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 327.06 g/mol. The compound features a bromine atom, a methyl group, a nitro group, and a trifluoroacetamide moiety attached to a phenyl ring. Its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves three main steps:

- Nitration : The starting material, 2-methylphenol, is nitrated to introduce a nitro group at the 6-position.

- Bromination : The nitrated product undergoes bromination at the 3-position using bromine or a brominating agent.

- Acylation : The resulting brominated nitro compound is acylated with trifluoroacetic anhydride.

These steps are optimized for high yield and purity in both laboratory and industrial settings .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules:

- Hydrogen Bonding : The trifluoroacetamide moiety can form hydrogen bonds with proteins and nucleic acids.

- Redox Reactions : The nitro and bromine groups can participate in redox reactions, potentially modulating enzyme activity.

- Substitution Reactions : The compound can undergo substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, flavonoid compounds with similar halogen and nitro substitutions have demonstrated bactericidal effects against pathogenic bacteria while preserving probiotic populations in the gut microbiome . This suggests potential applications in developing antimicrobial agents.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties. Research into related compounds has indicated that halogenated derivatives can modulate inflammatory responses in various cellular models. This activity could be linked to the compound's ability to interact with inflammatory pathways through its specific functional groups.

Case Studies

-

Antimicrobial Efficacy : A study investigated the effects of halogenated flavonoids on pathogenic microorganisms and found that compounds with similar structures effectively inhibited bacterial growth without harming beneficial gut flora .

Compound Activity Target Microorganisms 8-Bromo-6-chloroflavone Bactericidal Pathogenic bacteria This compound Potentially bactericidal TBD - Inflammatory Response Modulation : Another study focused on halogenated compounds' impact on inflammation in cellular models. It was noted that these compounds could significantly reduce pro-inflammatory cytokine levels.

Q & A

Basic: What synthetic strategies are effective for preparing N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide, and how can yields be optimized?

Methodological Answer:

Multi-step synthesis is typically required, starting with functionalization of the benzene ring. For example, bromination and nitration steps must be carefully ordered to avoid over-substitution. A reported approach for similar acetamides involves coupling trifluoroacetyl chloride with a pre-functionalized aniline intermediate under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) . Low yields (2–5% in related syntheses) often arise from steric hindrance from the bromo and nitro groups. Optimization may include:

- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions.

- Catalysts : Use of DMAP to enhance acylation efficiency.

- Protecting groups : Temporary protection of the nitro group during bromination to improve regioselectivity.

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

Due to the presence of strong electron-withdrawing groups (EWGs), the compound is likely poorly soluble in polar protic solvents. Recommended methods:

- Recrystallization : Use a mixture of DCM/hexane to exploit differential solubility.

- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (5–20% EA). Monitor fractions by TLC (Rf ~0.3–0.4 in 10% EA/hexane).

- HPLC : For high-purity isolation, use a C18 column with acetonitrile/water (70:30) .

Advanced: How do substituents (bromo, nitro, trifluoro) influence electronic properties and reactivity?

Methodological Answer:

The substituents create a highly electron-deficient aromatic system, directing reactivity toward nucleophilic aromatic substitution (NAS) or radical pathways. Key effects:

| Substituent | Electronic Effect | Reactivity Impact |

|---|---|---|

| -NO₂ | Strong EWG (meta-directing) | Stabilizes negative charge, favoring NAS at para position. |

| -Br | Moderate EWG (ortho/para-directing) | Activates ring for electrophilic substitution but may undergo elimination. |

| -CF₃ | Strong EWG | Reduces basicity of the amide nitrogen, slowing hydrolysis . |

Experimental Design : Compare reaction rates with analogs lacking specific substituents using kinetic studies (e.g., UV-Vis monitoring of NAS) .

Advanced: How to resolve discrepancies between experimental and computational NMR data?

Methodological Answer:

Trifluoroacetamides often exhibit complex splitting due to coupling between ¹⁹F and ¹H/¹³C nuclei. Contradictions arise from:

- Solvent effects : Use deuterated DMSO to mimic computational dielectric constants.

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to assess conformational flexibility.

- DFT refinements : Include solvent and relativistic effects in Gaussian calculations to match observed ¹⁹F shifts .

Advanced: How can crystallography reveal substituent impacts on molecular packing?

Methodological Answer:

Single-crystal X-ray diffraction can elucidate how bromo and nitro groups influence intermolecular interactions:

- Hydrogen bonding : The amide carbonyl may form H-bonds with nitro groups in adjacent molecules.

- Halogen bonding : Bromo substituents can engage in Br···O interactions, altering packing motifs.

- Comparison : Contrast with N-(3-nitrophenyl)-2,2,2-trichloroacetamide (space group P2₁/c, Z = 4) to identify CF₃-specific effects .

Basic: Which spectroscopic methods are critical for characterization?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₃-induced deshielding.

- ¹⁹F NMR : A singlet near δ -75 ppm confirms trifluoroacetyl group integrity.

- IR : Amide I band (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).

- HRMS : Use ESI+ to verify [M+H]⁺ (calc. for C₁₀H₈BrF₃N₂O₃: 356.96) .

Advanced: How to assess hydrolytic stability of the trifluoroacetamide group?

Methodological Answer:

Design a pH-dependent kinetic study:

- Conditions : Incubate compound in buffers (pH 1–13) at 37°C.

- Analysis : Monitor degradation via HPLC (C18 column, 254 nm).

- Mechanistic Insight : Compare activation energies (Arrhenius plots) to determine acid/base-catalyzed pathways.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and fume hood use mandatory.

- Toxicity : Similar bromoacetamides show acute oral toxicity (LD₅₀ ~300 mg/kg in rats).

- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How to address inconsistencies in biological activity data?

Methodological Answer:

Discrepancies between in vitro and in vivo results may stem from:

- Metabolic instability : Perform microsomal assays (e.g., liver S9 fractions) to identify hydrolysis metabolites.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

- SAR Analysis : Compare with N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, which shows enhanced bioactivity due to heterocyclic substitution .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to map binding poses.

- MD Simulations : Simulate ligand-protein complexes in explicit solvent (NAMD, 100 ns) to assess stability.

- QSAR : Corrogate substituent Hammett σ values with IC₅₀ data from related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.